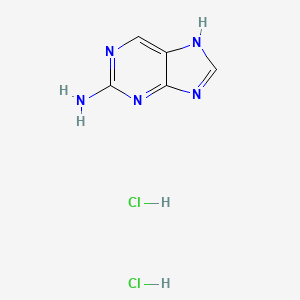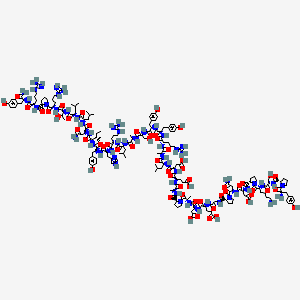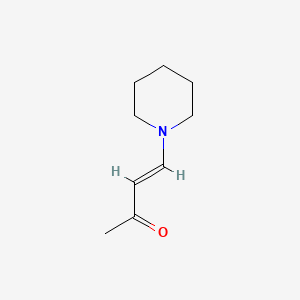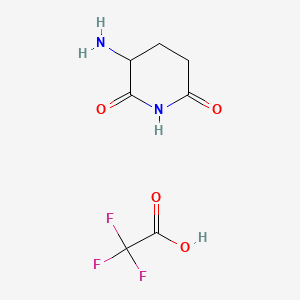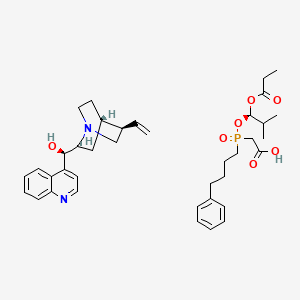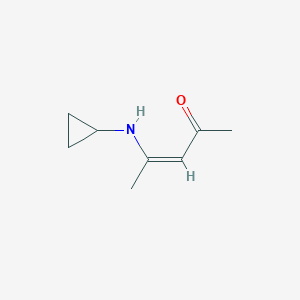
(3Z)-4-(Cyclopropylamino)pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Several methodologies have been developed for synthesizing compounds similar to "(3Z)-4-(Cyclopropylamino)pent-3-en-2-one," emphasizing eco-friendly procedures and effective catalyst use. For instance, an eco-friendly synthesis of 4-(Phenylamino)pent-3-en-2-one demonstrated the importance of catalyst choice and reaction conditions in achieving high yield and environmental performance improvements (Laasri, Hadidi, & Sebti, 2021).
Molecular Structure Analysis
Research into the crystal structure and hydrogen bonding of related compounds provides insights into the molecular arrangement and stability. The crystal structure of 4-(2-hydroxy-phenylamino)-pent-3-en2-one revealed hydrogen bonding that influences the molecule's stability and properties (Rajnikant et al., 2006).
Chemical Reactions and Properties
Investigations into the chemical reactions of similar compounds have shown characteristic reactions, such as cyclization. For example, the cyclization of N-butylpent-4-enylaminyl highlighted the reversible nature of certain reactions under specific conditions (Maxwell, Smith, & Tsanaktsidis, 2000).
Physical Properties Analysis
The study of physical properties, including spectroscopy and computational analysis, has been crucial in understanding the stability and reactivity of related molecules. The synthesis and analysis of (Z)-4-(phenylamino)pent-3-en-2-one provided insights into its tautomeric stability and potential as a molecular switch, highlighting the stronger intramolecular hydrogen bonding compared to similar compounds (Fahid, Kanaani, Pourmousavi, & Ajloo, 2017).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents and conditions, play a significant role in the utility of compounds like "(3Z)-4-(Cyclopropylamino)pent-3-en-2-one." Studies on related molecules have explored their potential in forming cyclopropane structures and their reactivity under different synthetic conditions, which could be relevant for understanding the chemical properties of our compound of interest (Yamaguchi, Kazuta, Abe, Matsuda, & Shuto, 2003).
Aplicaciones Científicas De Investigación
Molecular Switch Potential
(3Z)-4-(Cyclopropylamino)pent-3-en-2-one and its derivatives, particularly (Z)-4-(phenylamino)pent-3-en-2-one, have been studied for their potential as molecular switches. The keto-amine form of these compounds is more stable than the enol-imine form, demonstrating the potential energy barrier related to intramolecular proton transfer. Strong intramolecular hydrogen bonding and the compound's non-linear optical properties make it a candidate for use as a molecular switch (Fahid et al., 2017).
Cyclization of Aminyl Radicals
Research has shown efficient cyclization of primary pent-4-enylaminyl radicals, related to (3Z)-4-(Cyclopropylamino)pent-3-en-2-one, to afford pyrrolidine or piperidine products. This cyclization process exhibits significant regioselectivity, opening avenues for synthesizing various cyclic compounds (Liu et al., 2007).
Antibacterial Applications
Enaminone complexes of (3Z)-4-(Cyclopropylamino)pent-3-en-2-one derivatives with zinc and iron ions have been synthesized and tested for antibacterial activity. These complexes, particularly the Zn complex, have shown significant action against bacteria like Escherichia coli and Staphylococcus aureus, suggesting potential as bactericides (Mahmud et al., 2010).
Mass Spectrometry Analysis
Studies have utilized electron ionization mass spectrometry (EIMS) to investigate compounds similar to (3Z)-4-(Cyclopropylamino)pent-3-en-2-one, revealing characteristic fragmentation pathways and ortho effects. This research provides valuable insights for the mass spectrometric analysis of these compounds and their derivatives (Frański et al., 2003).
Green Chemistry Synthesis
An eco-friendly synthesis method has been developed for 4-(Phenylamino)pent-3-en-2-one, a compound structurally related to (3Z)-4-(Cyclopropylamino)pent-3-en-2-one, using ZnCl2/Natural Phosphate. This approach underscores the importance of green chemistry principles in the synthesis of such compounds, offering a more sustainable and less hazardous method of production (Laasri & Hadidi, 2021).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the structure of the compound and the system with which it is interacting. Without specific information, it’s difficult to predict the mechanism of action of "(3Z)-4-(Cyclopropylamino)pent-3-en-2-one" .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-4-(cyclopropylamino)pent-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6(5-7(2)10)9-8-3-4-8/h5,8-9H,3-4H2,1-2H3/b6-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHKZAVVFCBKTQ-WAYWQWQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/NC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-4-(Cyclopropylamino)pent-3-en-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

